4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C11H11ClO4 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 2-Chloro-5-methoxyphenylboronic acid
Comparison
4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a chloro and methoxy group on the phenyl ring and a ketone group on the butyric acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro and methoxy substitution on a phenyl ring, linked to a 4-oxobutanoic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the chloro and methoxy groups enhances its binding affinity to various biological targets, potentially modulating enzyme activity and influencing biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory responses and metabolic processes.
- Protein-Ligand Interactions : The compound may bind to specific receptors or enzymes, altering their function and affecting cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound may inhibit the NF-kB inflammatory pathway, which is crucial in various inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activity, possibly through the modulation of oxidative stress pathways.
- Antimicrobial Activity : There is emerging evidence supporting its efficacy against certain microbial strains, although further studies are needed for confirmation.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Studies
- Inflammation Models : In vitro studies demonstrated that compounds structurally similar to this compound can significantly reduce pro-inflammatory cytokine levels in cell cultures.
- Cytotoxicity Assessments : Assessments against various cancer cell lines have indicated low cytotoxicity, suggesting a favorable selectivity profile for therapeutic applications.
- Docking Studies : Molecular docking simulations have identified potential protein targets for the compound, indicating its ability to bind effectively to enzymes involved in metabolic pathways.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOWUQIVWVDBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424657 | |
Record name | 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63213-94-5 | |
Record name | 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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